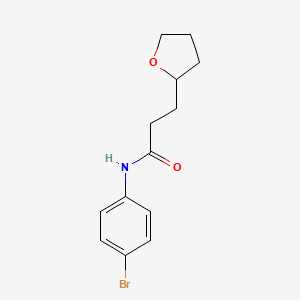

n-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide

Description

N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-bromophenyl group at the nitrogen atom and a tetrahydrofuran-2-yl moiety at the 3-position. The tetrahydrofanyl group introduces a saturated oxygen-containing ring, which may enhance solubility and influence conformational flexibility compared to aromatic substituents .

Properties

Molecular Formula |

C13H16BrNO2 |

|---|---|

Molecular Weight |

298.18 g/mol |

IUPAC Name |

N-(4-bromophenyl)-3-(oxolan-2-yl)propanamide |

InChI |

InChI=1S/C13H16BrNO2/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) |

InChI Key |

YSYMYYLAKRLVDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CCC(=O)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide typically involves the reaction of 4-bromobenzoyl chloride with tetrahydrofuran-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent effects on molecular weight, physical state, and synthesis yields:

Key Observations :

- Isoxazole Derivatives (e.g., 20k) : High yields (86%) and solid-state stability suggest favorable synthetic accessibility and crystallinity. The isoxazole ring may enhance π-π stacking interactions in biological systems .

- Furyl vs. Tetrahydrofanyl : The furyl group in is aromatic, promoting planar conformations and electronic delocalization, whereas the tetrahydrofanyl group in the target compound introduces a saturated, flexible oxygen-containing ring. This difference may impact solubility and metabolic stability .

Antiviral and Inhibitory Activity

- Filoviral Inhibitors () : Analogs like 20k (propanamide with isoxazole) were synthesized as selective filoviral inhibitors. The bromophenyl group likely contributes to hydrophobic interactions with viral proteins, while the isoxazole enhances hydrogen bonding .

- Hydrogen Bonding in Dihydropyrimidinone Derivatives: The compound in features a dihydropyrimidinone ring, enabling N–H⋯O and O–H⋯N hydrogen bonds in crystal packing. Such interactions stabilize the structure and may mimic bioactivity in nucleic acid-binding proteins .

Pharmacokinetic Considerations

- Tetrahydrofanyl Group : The saturated oxygen ring in the target compound may improve metabolic stability compared to furyl () or isoxazole () derivatives, which are prone to oxidative degradation.

- Trifluoromethyl and Cyano Groups (): These substituents enhance lipophilicity and membrane permeability, critical for central nervous system targeting.

Crystallographic and Stability Insights

- Crystal Packing: The dihydropyrimidinone derivative in forms π-π interactions (3.776 Å spacing) and hydrogen bonds, stabilizing its lattice. In contrast, the tetrahydrofanyl group’s flexibility may reduce crystal packing efficiency, favoring amorphous solid dispersions .

- Thermal Stability : The sulfonyl derivative in has a predicted high boiling point (600.9°C), attributed to strong dipole-dipole interactions. The target compound’s thermal behavior remains uncharacterized but may align with tetrahydrofanyl-containing analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing n-(4-Bromophenyl)-3-(tetrahydrofuran-2-yl)propanamide, and how are reaction conditions optimized?

- Methodological Answer : Microwave-assisted synthesis is a common approach, where 4-bromophenyl precursors are reacted with tetrahydrofuran derivatives under controlled conditions. For example, microwave irradiation (250 W maximum power, 100 W initial power) at 373 K for 18 minutes in ethanol facilitates efficient coupling . Solvent choice (e.g., ethanol for slow evaporation) and stoichiometric ratios (1:1:1 for reactants) are critical for yield optimization. Post-synthesis purification involves recrystallization to obtain X-ray-quality crystals.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ ~7.2–7.8 ppm for bromophenyl groups) and tetrahydrofuran-related signals .

- X-ray Diffraction : Resolves crystal system (triclinic, space group P1), unit cell parameters (e.g., a = 7.147 Å, b = 12.501 Å), and hydrogen-bonding networks .

- HRMS : Confirms molecular weight (e.g., m/z = 442.31) and purity .

Advanced Research Questions

Q. How do intermolecular interactions and crystal packing influence the compound’s stability?

- Methodological Answer : The crystal structure is stabilized by N–H⋯O (2.00–2.15 Å) and O–H⋯N (1.92–2.05 Å) hydrogen bonds, forming a 3D network . π-π stacking between bromophenyl and pyrimidinone rings (centroid distance: 3.776 Å) further enhances stability . Analysis of dihedral angles (e.g., 80.87° between pyrimidinone and bromophenyl rings) reveals conformational rigidity, which can be modeled using software like SHELXL .

Q. How are positional disorders in the crystal structure resolved during refinement?

- Methodological Answer : Disordered atoms (e.g., methyl groups with split positions) are refined using occupancy parameters (e.g., 0.522 and 0.478 for C21/H21) constrained to sum to 1.0. Anisotropic displacement parameters (ADPs) are applied to non-H atoms, while H atoms are geometrically constrained (C–H = 0.93–0.98 Å) with Uiso(H) = 1.2–1.5Ueq(parent) . Full-matrix least-squares refinement against F² data minimizes residuals (R1 = 0.062, wR2 = 0.162) .

Q. What analytical approaches address contradictions in crystallographic data, such as high R-factors or anomalous thermal parameters?

- Methodological Answer : High R-int values (>0.029) may indicate twinning or absorption errors, which are corrected using multi-scan methods (e.g., SADABS) . For anisotropic displacement outliers, restraints on bond lengths/angles or TLS (Translation-Libration-Screw) models are applied. Discrepancies in hydrogen-bond geometry are cross-validated against PLATON-generated symmetry codes .

Q. What computational methods support the interpretation of electronic and steric effects in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potentials, highlighting electron-deficient regions near the bromophenyl group. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like Smoothened receptors, though experimental validation is needed .

Notes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.